Distinct Dopamine Receptor Binding Profile Differentiates d-THP from l-THP
d-THP and l-THP exhibit significantly different dopamine receptor binding profiles. In rat brain membrane assays, d-THP shows a binding affinity for the D1 receptor with a Ki of 1.8 ± 0.3 μM and for the D2 receptor with a Ki of 0.7 ± 0.2 μM . In contrast, l-THP (Rotundine) demonstrates a much higher affinity for both receptors, with reported Ki values of 124 nM for D1 and 388 nM for D2 . The reversal of D1/D2 selectivity and the orders of magnitude difference in absolute affinities mean these compounds are not interchangeable in experiments focused on dopaminergic pathways.
| Evidence Dimension | Dopamine D1 and D2 Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | D1: 1.8 ± 0.3 μM; D2: 0.7 ± 0.2 μM |
| Comparator Or Baseline | l-THP (Rotundine): D1: 124 nM (0.124 μM); D2: 388 nM (0.388 μM) |
| Quantified Difference | l-THP affinity is ~14.5x higher at D1 and ~1.8x higher at D2 relative to d-THP. D1/D2 selectivity is reversed. |
| Conditions | Rat brain membrane preparations; competitive binding assays using [³H]-SCH23390 (D1) and [³H]-spiperone (D2) |
Why This Matters
Procuring the incorrect isomer will lead to a profound difference in dopamine receptor blockade, invalidating experiments designed to study specific dopaminergic functions or compare results to literature using a specific enantiomer.
